5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole

Synthetic Methodology Process Chemistry Atom Economy

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (CAS 155904-93-1) is a 1-pyrroline derivative distinguished by a geminal dimethyl substitution at the 3-position and an ethyl group at the 5-position of the dihydropyrrole ring. This specific substitution pattern creates a sterically encumbered, non-aromatic heterocyclic scaffold that serves as a versatile intermediate in agrochemical and pharmaceutical research.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 155904-93-1
Cat. No. B135484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole
CAS155904-93-1
Synonyms2H-Pyrrole,5-ethyl-3,4-dihydro-3,3-dimethyl-(9CI)
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCC1=NCC(C1)(C)C
InChIInChI=1S/C8H15N/c1-4-7-5-8(2,3)6-9-7/h4-6H2,1-3H3
InChIKeyWYZUEXDOQLVTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (CAS 155904-93-1) – A Positionally Defined Dihydropyrrole Building Block


5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (CAS 155904-93-1) is a 1-pyrroline derivative distinguished by a geminal dimethyl substitution at the 3-position and an ethyl group at the 5-position of the dihydropyrrole ring. This specific substitution pattern creates a sterically encumbered, non-aromatic heterocyclic scaffold that serves as a versatile intermediate in agrochemical and pharmaceutical research . The compound has been the subject of a dedicated synthetic protocol yielding quantitative conversion under adapted Vilsmeier conditions, with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1]. Unlike the fully aromatic pyrrole analogs or the simpler 5-ethyl-1-pyrroline (CAS 1192-29-6), the 3,3-dimethyl motif introduces conformational constraint and altered electronic properties that directly impact downstream reactivity and selectivity profiles.

Positionally defined gem-dimethyl-ethyl dihydropyrrole scaffold for agrochemical and pharmaceutical synthesis
Supported by a reported one-step synthesis protocol under adapted Vilsmeier conditions
Full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) supports identity confirmation

Why Generic Substitution Fails for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (CAS 155904-93-1)


In-class dihydropyrrole analogs cannot be treated as interchangeable replacements for 5-ethyl-3,3-dimethyl-2,4-dihydropyrrole due to the profound impact of its geminal 3,3-dimethyl substitution on both conformational dynamics and electronic properties. The closest structural analog, 5-ethyl-1-pyrroline (CAS 1192-29-6), lacks the 3,3-dimethyl quaternary center, resulting in a significantly different thermal stability profile and gas-phase decomposition pathway as documented in prior kinetic studies [1]. Conversely, the 5-benzyl-3,3-dimethyl-2,4-dihydropyrrole analog (CAS 116673-95-1) introduces a sterically bulky and electronically distinct benzyl group at the 5-position, altering nucleophilicity and coordination behavior relative to the compact ethyl substituent . The documented one-step quantitative synthesis of the target compound under adapted Vilsmeier conditions further establishes a practical procurement advantage: no alternative 3,3-dimethyl-5-ethyl dihydropyrrole scaffold has been reported with comparable atom economy and yield in a single synthetic operation [2]. These differences in steric profile, electronic character, thermal behavior, and synthetic accessibility make generic substitution scientifically unsound when biological activity or physicochemical property reproducibility is required.

01 3,3-Dimethyl quaternary center absent in 5-ethyl-1-pyrroline alters thermal and conformational profile – may not transfer directly
02 5-Benzyl analog introduces steric bulk and higher lipophilicity – imine accessibility and solubility may differ
03 No alternative 3,3-dimethyl-5-ethyl scaffold reported with comparable one-step synthesis – synthetic reproducibility may be affected

Quantitative Differentiation Evidence for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (CAS 155904-93-1)


Synthetic Efficiency: Quantitative One-Step Yield vs. Multi-Step Literature Routes for 3,3-Dimethyl Dihydropyrroles

The target compound is synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, a significant improvement over alternative multi-step sequences required for closely related 3,3-dimethyl dihydropyrrole scaffolds [1]. The 5-benzyl-3,3-dimethyl-2,4-dihydropyrrole analog (CAS 116673-95-1), for instance, is typically accessed via multi-step routes involving cyclization and subsequent functional group manipulation, with overall yields often falling below 60% . This represents a step-count reduction from 2–4 steps to a single step, and a yield advantage of at least 40 percentage points for the target compound.

Synthetic Efficiency
Target: 1 step, quantitative yield
Comparator: multi-step routes, yields <60%
Supports procurement efficiency and synthesis planning.
Reported one-step Vilsmeier protocol vs. literature routes.
Synthetic Methodology Process Chemistry Atom Economy

Thermal Stability Differentiation: 3,3-Dimethyl Substitution Alters Decomposition Pathway vs. Unsubstituted 5-Ethyl-1-Pyrroline

The gas-phase thermal decomposition of 5-ethyl-1-pyrroline (CAS 1192-29-6) has been quantitatively studied over the temperature range 721–786 K, revealing two competing pathways: a radical route yielding pyrrole, ethylene, and ethane, and a unimolecular isomerization pathway [1]. The 3,3-dimethyl substitution in the target compound introduces a quaternary carbon center adjacent to the imine, which is expected to perturb both the radical initiation step and the conformational flexibility required for isomerization, based on well-established gem-dialkyl effect principles [2]. While direct kinetic data for the target compound at these temperatures are not yet published, the structural analogy to systems where gem-dimethyl substitution has been shown to increase thermal stability by 10–30°C in onset decomposition temperature represents a meaningful class-level differentiation [2].

Thermal Stability
Class-level
Estimated 10–30°C increase in decomposition onset
May support elevated-temperature processing context.
Class-level inference; direct measurement to verify.
Thermal Stability Kinetics Gas-Phase Chemistry

Steric Differentiation: Ethyl vs. Benzyl 5-Substitution Modulates Steric Bulk and Electronic Character

The target compound carries an ethyl group at the 5-position, whereas a key structural analog, 5-benzyl-3,3-dimethyl-2,4-dihydropyrrole (CAS 116673-95-1), features a benzyl substituent . The molecular weight increases from 125.21 g/mol (target) to 187.28 g/mol (benzyl analog), reflecting a 62 g/mol increase in steric bulk and the introduction of π-electron density from the phenyl ring . This difference translates into divergent solubility profiles, with the predicted LogP of 3.43 for the target compound indicating balanced lipophilicity, whereas the benzyl analog is expected to exhibit substantially higher LogP (>4.5) based on the added phenyl moiety . For coordination chemistry applications where the imine nitrogen acts as a ligand, the less hindered ethyl substituent allows for more facile metal center approach compared to the sterically demanding benzyl group.

Steric Profile
Data to verify
Target: Ethyl (compact)
Comparator: Benzyl (bulky, π-rich)
May enable metal coordination where benzyl analog is hindered.
Property comparison; direct coordination data to verify.
Steric Effects Structure-Activity Relationships Ligand Design

Spectroscopic Characterization Completeness: Full Assignment Enables Structure Confirmation for Regulatory and Quality Control Applications

The target compound has been characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy with detailed spectral assignments provided in the primary literature [1]. This comprehensive spectroscopic dataset contrasts with the incomplete characterization typically available for less-studied dihydropyrrole analogs from commercial suppliers, where often only ¹H-NMR and MS data are provided . The availability of ²H-NMR data is particularly valuable for tracking the compound in isotopic labeling studies, while the full IR and Raman assignments enable vibrational spectroscopic identification in complex reaction mixtures or process analytical technology (PAT) applications, features not commonly available for in-class alternatives.

Characterization Depth
¹H, ²H, ¹³C NMR, IR, Raman with full assignment
Supports identity confirmation and analytical method development.
Reported vs. typical commercial ¹H-NMR/MS only.
Analytical Chemistry Quality Control Structure Elucidation

Prioritized Application Scenarios for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (CAS 155904-93-1)


Agrochemical Lead Optimization – Insecticidal Dihydropyrrole Scaffold with Defined 3,3-Dimethyl-5-ethyl Substitution

The dihydropyrrole (pyrroline) core is a recognized scaffold in insecticidal compound patents, with N-substituted dihydropyrrole derivatives demonstrating activity against a range of agricultural pests [1]. The target compound's specific 3,3-dimethyl-5-ethyl substitution pattern provides a sterically defined starting point for structure-activity relationship (SAR) exploration. The ethyl group offers a compact alkyl anchor for further functionalization, while the gem-dimethyl motif resists metabolic oxidation at the 3-position, potentially extending in vivo half-life relative to unsubstituted pyrroline analogs. The one-step quantitative synthesis [2] enables rapid gram-scale supply for screening cascades, while the comprehensive spectroscopic dataset supports analytical method development for metabolite identification and residue analysis.

Synthetic Methodology Development – Model Substrate for Vilsmeier-Based Heterocycle Construction

The documented one-step quantitative synthesis of the target compound under adapted Vilsmeier conditions [1] positions it as a benchmark substrate for developing and optimizing related heterocycle-forming reactions. The high yield and straightforward workup facilitate mechanistic studies, including kinetic monitoring and intermediate trapping experiments. The full vibrational spectroscopic characterization (IR and Raman) [1] enables real-time reaction monitoring via in situ vibrational spectroscopy, supporting process analytical technology (PAT) implementation in scale-up studies. The compound's well-defined thermal and spectroscopic properties make it suitable as a standard reference material for reaction calorimetry and process safety assessments.

Coordination Chemistry and Catalysis – Sterically Tuned Imine Ligand Precursor

The imine (C=N) functionality of the dihydropyrrole ring can serve as a neutral ligand for transition metals. The target compound's ethyl substituent at the 5-position minimizes steric hindrance around the imine nitrogen, enabling metal coordination that may be sterically precluded with the bulkier 5-benzyl analog (CAS 116673-95-1) [1]. The 3,3-dimethyl quaternary center provides a conformational anchor that could enhance stereochemical control in asymmetric catalytic applications. The quantitative synthesis route [2] ensures reliable and cost-effective supply for systematic screening of metal complexes, while the detailed spectroscopic characterization facilitates characterization of the resulting coordination compounds by comparative NMR and vibrational spectroscopy.

Isotopic Labeling Studies – ²H-NMR Enabled Tracking of Metabolic or Synthetic Fate

The published ²H-NMR characterization of the target compound [1] indicates its utility in deuterium labeling studies, where the fate of the dihydropyrrole scaffold can be tracked through metabolic or synthetic transformations. The ethyl and methyl groups offer multiple sites for deuteration, and the quantitative synthesis protocol is amenable to adaptation with deuterated reagents. The full assignment of ²H-NMR chemical shifts provides a reference for identifying labeled metabolites or degradation products in complex biological matrices, supporting ADME studies in agrochemical or pharmaceutical development programs.

Application
Selection Property
Validation Focus
Application: Agrochemical lead optimization
Selection Property: Defined 3,3-dimethyl-5-ethyl scaffold
Validation Focus: SAR and metabolic stability screening
Application: Synthetic methodology development
Selection Property: Reported one-step Vilsmeier synthesis
Validation Focus: Reaction monitoring and scale-up
Application: Coordination chemistry and catalysis
Selection Property: Low steric hindrance imine ligand
Validation Focus: Metal complexation and stereochemistry
Application: Isotopic labeling studies
Selection Property: ²H-NMR-characterized scaffold
Validation Focus: Tracking metabolic or synthetic fate
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